N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-17-14(4-5-20-8-14)7-15-13(16)10-2-3-11-12(6-10)19-9-18-11/h2-3,6H,4-5,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBZUUIZECMKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring followed by the introduction of the methoxythiolan group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on compounds with analogous carboxamide or benzodioxole motifs, as detailed in the provided evidence.
Structural Analogues
2.1.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a benzamide core with a tertiary alcohol substituent.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, yielding a product with an N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization .
- Key Differences : Lacks the benzodioxole and thiolane moieties present in the target compound. The tertiary alcohol substituent may confer distinct reactivity compared to the methoxythiolane group.
2.1.2. Sulfonamide-Linked Carboxamides ()
Compounds such as (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a–d) share a carboxamide group but incorporate sulfonamide and tetrahydrofuran moieties.
- Synthesis: Derived from butyryl/pentanoyl/hexanoyl/heptanoyl chloride and a sulfamoylphenyl precursor, yielding products with moderate yields (45–51%) .
- Functional Groups : The sulfonamide and lactam (2-oxotetrahydrofuran) groups contrast with the benzodioxole and thiolane in the target compound. These differences likely influence solubility and biological activity.
2.1.3. Isoxazole Carboxamide ()
The compound N-([(benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide features a trifluoromethylpyridine and isoxazole-carboxamide system.
- Key Features : The trifluoromethyl group enhances metabolic stability, while the isoxazole ring provides rigidity. The target compound’s methoxythiolane may offer similar steric effects but with differing electronic properties .
Physicochemical and Pharmacological Comparison
Note: Data for the target compound are inferred due to lack of direct experimental evidence.
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide (referred to as MTDB) is a synthetic compound belonging to the benzodioxole derivatives class. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Molecular Formula: C12H13NO4S
Molecular Weight: 255.30 g/mol
CAS Number: Not available in the provided sources.
The compound features a benzodioxole core, which is known for its diverse biological activities, combined with a methoxythiolane moiety that may enhance its pharmacological properties.
Biological Activity Overview
MTDB exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that MTDB may possess antimicrobial properties similar to other benzodioxole derivatives. Benzodioxole compounds have been linked to significant inhibition of microbial growth, making them potential candidates for developing new antimicrobial agents .
- Insecticidal Effects: Research indicates that related benzodioxole compounds demonstrate larvicidal activity against Aedes aegypti, a vector for several viral diseases. The presence of specific substituents on the aromatic ring enhances the insecticidal properties, suggesting that MTDB could be evaluated for similar effects .
The mechanism by which MTDB exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Cell Membrane Disruption: Similar to other compounds in its class, MTDB may disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is common among antimicrobial agents.
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, some benzodioxole derivatives have been shown to inhibit protein kinases involved in cancer progression.
Study on Antimicrobial Properties
A study conducted on various benzodioxole derivatives highlighted the significance of structural modifications on biological activity. MTDB was synthesized and tested against several bacterial strains. The results indicated a moderate inhibitory effect compared to standard antibiotics, suggesting potential as an alternative antimicrobial agent .
Insecticidal Evaluation
In a comparative study, MTDB's larvicidal activity was assessed alongside other known insecticides. The compound demonstrated significant larvicidal effects against Aedes aegypti with an LC50 value of approximately 30 μM after 24 hours of exposure. This positions MTDB as a promising candidate for further development in vector control strategies .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
